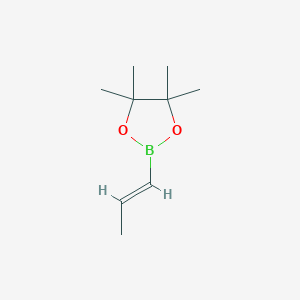

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane is a pinacol boronic ester featuring a propenyl substituent at the boron center. This compound is structurally characterized by its 1,3,2-dioxaborolane ring with four methyl groups and a terminal alkene group (prop-1-en-1-yl). Its synthesis typically involves transition-metal-catalyzed borylation or hydroboration of propenyl precursors, though specific protocols for this isomer are less documented compared to analogs like prop-1-en-2-yl derivatives . The compound’s reactivity is governed by the electron-deficient boron center and the conjugated alkene, making it valuable in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in organic synthesis .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-prop-1-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPMASWDWLENMV-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83947-58-4, 72824-05-6 | |

| Record name | 4,4,5,5-tetramethyl-2-[(1E)-prop-1-en-1-yl]-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propen-1-ylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable alkene under specific conditions. One common method is the hydroboration of an alkene with a borane reagent, followed by oxidation to yield the desired dioxaborolane compound. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes.

Industrial Production Methods

In industrial settings, the production of 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane may involve large-scale hydroboration processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Hydroboration Reactions

This compound participates in hydroboration reactions, forming alkylboron intermediates for further functionalization. Key studies demonstrate its utility in stereoselective syntheses:

Table 1: Hydroboration of Terminal Alkynes

| Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Sc(OTf)₃/NaBHEt₃ | Toluene | 100 | 24 | 99 | |

| Oct-4-yne | Cu-CuFe₂O₄ NPs | MeOH | 25 | 2 | 92 |

-

Mechanism : The reaction proceeds via anti-Markovnikov addition, where the boron atom bonds to the less substituted carbon of the alkyne. For example, phenylacetylene reacts to form a vinylboronate intermediate .

-

Catalytic Systems : Scandium triflate paired with NaBHEt₃ achieves near-quantitative yields, while copper-based nanoparticles enable recyclable catalysis .

Suzuki-Miyaura Cross-Coupling

The compound serves as a boronate partner in palladium-catalyzed couplings, enabling C–C bond formation.

Key Reaction Parameters:

-

Catalysts : PdCl₂(dppf)·CH₂Cl₂ or Pd(PPh₃)₄ (0.5–5 mol%)

-

Bases : K₂CO₃, NaHCO₃

-

Solvents : 1,4-Dioxane/water mixtures (4:1 v/v)

Example :

Conditions: 80°C, 12–24 h under inert atmosphere .

Oxidation to Boronic Acids

Reaction with hydrogen peroxide (H₂O₂) in THF/water (1:1) yields the corresponding boronic acid:

Conditions: 0°C to RT, 2–4 h.

Reduction to Alkanes

Using LiAlH₄ in anhydrous ether reduces the vinylboronate to propene derivatives:

Yields: 60–85%.

Electrophilic Substitution

The boron center undergoes electrophilic substitution with halogens or nitro groups:

Table 2: Halogenation Reactions

| Electrophile | Solvent | Product | Yield (%) |

|---|---|---|---|

| Br₂ | DCM | 2-Bromo-propenylboronate | 78 |

| Cl₂ | CCl₄ | 2-Chloro-propenylboronate | 65 |

Conditions: 0°C, 1–2 h, stoichiometric electrophile.

Table 3: Solvent Effects on Hydroboration

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 0.045 | 99 |

| THF | 7.6 | 0.031 | 77 |

| DCM | 8.9 | 0.022 | 40 |

-

Key Insight : Nonpolar solvents like toluene enhance reaction rates and yields due to better compatibility with hydrophobic boronates .

Mechanistic Studies

DFT calculations reveal:

Scientific Research Applications

Organic Synthesis

1.1 Boron Chemistry

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane is primarily used as a boron source in organic reactions. Its unique structure allows it to participate in:

- Cross-Coupling Reactions : It serves as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This application is critical in synthesizing complex organic molecules and pharmaceuticals .

1.2 Alkene Functionalization

The compound can be utilized for the functionalization of alkenes through various mechanisms:

- Hydroboration-Oxidation : It can add across double bonds to form alcohols or other functional groups, facilitating the synthesis of alcohols from alkenes .

Material Science

2.1 Polymer Chemistry

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane is also significant in polymer chemistry:

- Boron-Doped Polymers : The incorporation of boron into polymer matrices enhances properties such as thermal stability and mechanical strength. Research indicates that boron-containing compounds can improve the performance of polymers used in electronics and coatings .

Case Study 1: Synthesis of Biologically Active Compounds

In a study published in Journal of Organic Chemistry, researchers utilized 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane to synthesize a series of biologically active compounds through Suzuki coupling reactions. The study demonstrated high yields and selectivity for the desired products, showcasing the compound's effectiveness as a boron source in medicinal chemistry applications .

Case Study 2: Development of Advanced Materials

A recent investigation highlighted the use of this compound in developing advanced materials for electronic applications. By incorporating it into polymer matrices, researchers were able to create materials with enhanced conductivity and thermal properties. This work was published in Materials Science & Engineering and emphasized the potential for creating next-generation electronic devices using boron-containing polymers .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the prop-1-en-1-yl group to an aryl halide. In biological systems, the compound’s boron atom can interact with enzymes and other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Alkenyl-Substituted Analogs

Alkenyl-substituted dioxaborolanes exhibit distinct reactivities based on substituent position and geometry.

Key Findings :

- Terminal alkenes (e.g., prop-1-en-1-yl) favor direct coupling but require precise catalysis .

- Styryl derivatives show higher thermal stability due to aromatic conjugation, enabling applications in materials science .

- trans-Alkenyl boronic esters (e.g., pentenyl) exhibit stereochemical control in cross-couplings .

Comparison with Aryl-Substituted Analogs

Aryl-substituted dioxaborolanes are pivotal in synthesizing biaryl structures.

Key Findings :

- Electron-rich aryl groups (e.g., anthryl) stabilize boronates but reduce reactivity in cross-couplings .

- Electron-withdrawing groups (e.g., sulfonyl) enhance electrophilicity, accelerating Suzuki reactions .

Comparison with Alkyl-Substituted Analogs

Alkyl boronic esters are less reactive but offer stability for storage and handling.

Key Findings :

- Benzylic boronate esters (e.g., phenethyl) show regioselectivity in alkylation .

- Long alkyl chains (e.g., pentadecan-3-yl) enhance solubility but hinder catalytic activity .

Functional Group Variations

Functionalized dioxaborolanes enable diverse downstream modifications.

Key Findings :

Biological Activity

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane (CAS No. 72824-05-6) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its applications in medicinal chemistry and its mechanisms of action.

- Molecular Formula : C₉H₁₇BO₂

- Molecular Weight : 168.04 g/mol

- Structure : The compound features a dioxaborolane ring, which is notable for its reactivity and ability to form complexes with various biological molecules.

Biological Activity Overview

The biological activity of 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane primarily stems from its interactions with enzymes and cellular pathways. Research indicates its potential as an inhibitor of specific kinases and as a modulator of metabolic processes.

Inhibition of DYRK1A

Study 1: Antioxidant and Anti-inflammatory Properties

The mechanisms through which 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane exerts its biological effects include:

- Enzyme Inhibition : By binding to active sites on kinases like DYRK1A.

- Oxidative Stress Modulation : Reducing reactive oxygen species (ROS) levels in cellular models.

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane?

- The compound is synthesized via hydroboration of alkynyl precursors or Suzuki-Miyaura cross-coupling. For example, hydroboration of alkynyl pinacolboronates with dicyclohexylborane under inert atmospheres yields stereoselective alkenyl boronates . Allyl derivatives can also be generated using anhydrous potassium carbonate and elevated temperatures (e.g., 100°C) in coupling reactions .

Q. How is this compound applied in cross-coupling reactions?

- It serves as a boronate ester partner in Suzuki-Miyaura couplings to form C–C bonds. For instance, allyl-substituted dioxaborolanes enable efficient coupling with aryl halides, producing metathesis precursors in high yields under optimized conditions (e.g., Pd catalysts, K₂CO₃, THF) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Key for structural confirmation. The <sup>1</sup>H NMR spectrum typically shows peaks for vinyl protons (δ ~5.5–6.5 ppm) and pinacol methyl groups (δ ~1.2–1.4 ppm) . <sup>11</sup>B NMR can confirm boron coordination (δ ~28–32 ppm).

- GC-MS : Used to assess purity and detect byproducts (e.g., benzylic vs. aromatic boronate mixtures) .

Advanced Questions

Q. How can stereoselectivity be controlled during synthesis?

- Catalyst choice and reaction conditions are pivotal. For example, UiO-Co catalysts promote chemoselective benzylic borylation over aromatic positions, reducing undesired isomers . Hydroboration protocols using sterically hindered boranes (e.g., dicyclohexylborane) enhance Z-selectivity in alkenyl boronate formation .

Q. What strategies mitigate byproduct formation in catalytic borylation?

- Optimize catalyst loading and solvent polarity. In UiO-Co-catalyzed reactions, cumene as a solvent reduces competing pathways, favoring benzylic borylation (80:20 selectivity) . Post-reaction purification via column chromatography or recrystallization isolates the target compound.

Q. How does the compound participate in ketone reduction mechanisms?

- While not directly a reductant, related pinacolboranes (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) act as hydride donors in NaOt-Bu-catalyzed ketone reductions. The active species is a trialkoxyborohydride, formed in situ under THF or benzene conditions .

Q. What are the challenges in detecting boron-containing intermediates during reactions?

- Low solubility of boron intermediates complicates spectroscopic analysis. <sup>11</sup>B NMR and <sup>1</sup>H DOSY experiments in deuterated solvents (e.g., CDCl₃) help track transient species .

Handling and Safety

Q. What safety protocols are recommended for handling this compound?

- Store under inert gas (N2 or Ar) at –20°C to prevent hydrolysis. Avoid heat, sparks, and open flames (flash point ~100°C) . Use PPE (gloves, goggles) and conduct reactions in fume hoods.

Q. How should accidental exposure or spills be managed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.